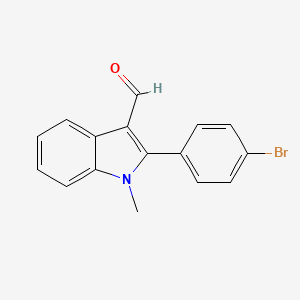

2-(4-Bromophenyl)-1-methyl-1H-indole-3-carbaldehyde

描述

2-(4-Bromophenyl)-1-methyl-1H-indole-3-carbaldehyde is a brominated indole derivative featuring a methyl group at the 1-position and an aldehyde substituent at the 3-position of the indole core.

属性

CAS 编号 |

61843-46-7 |

|---|---|

分子式 |

C16H12BrNO |

分子量 |

314.18 g/mol |

IUPAC 名称 |

2-(4-bromophenyl)-1-methylindole-3-carbaldehyde |

InChI |

InChI=1S/C16H12BrNO/c1-18-15-5-3-2-4-13(15)14(10-19)16(18)11-6-8-12(17)9-7-11/h2-10H,1H3 |

InChI 键 |

OACGCRYZBHGBOY-UHFFFAOYSA-N |

规范 SMILES |

CN1C2=CC=CC=C2C(=C1C3=CC=C(C=C3)Br)C=O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-methyl-1H-indole-3-carbaldehyde typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Bromination: The bromophenyl group can be introduced through electrophilic aromatic substitution using bromine or a brominating agent such as N-bromosuccinimide (NBS).

Formylation: The formyl group can be introduced via the Vilsmeier-Haack reaction, which involves the reaction of the indole derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Hydrazone Formation

The aldehyde group undergoes condensation reactions with hydrazines to form hydrazone derivatives, a key reaction for generating bioactive intermediates .

Example Reaction:

Reaction with 2-hydrazinyl-1,3-benzothiazole:

-

Conditions: Acetic acid, anhydrous sodium acetate, reflux (5–8 hours).

-

Product: N'-[2-(4-Bromophenyl)-1-methyl-1H-indol-3-ylmethylene]-1,3-benzothiazol-2-amine.

Key Spectral Data (Representative Hydrazone):

-

1H NMR (DMSO-d6): Singlet at δ 8.42 ppm (=CH proton), D2O-exchangeable NH signals at δ 7.95–11.82 ppm .

-

IR: C=N stretching at ~1610 cm⁻¹ and C=O (aldehyde) at ~1672 cm⁻¹ .

Cyclocondensation Reactions

The aldehyde participates in cyclocondensation with heterocyclic ketones or active methylene compounds to form fused heterocycles .

Example Reaction with 1H-Pyrazol-5(4H)-one:

-

Conditions: Reflux in acetic acid with sodium acetate (5 hours).

-

Product: 4-[2-(4-Bromophenyl)-1-methyl-1H-indol-3-ylmethylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Key Product Characteristics:

C–H Functionalization and Arylation

The indole core undergoes Pd-catalyzed C–H bond activation for regioselective arylations. The methyl group at N1 and the aldehyde at C3 influence site selectivity .

Example Reaction with Aryl Iodides:

-

Conditions: Pd(OAc)₂ (catalyst), AgOAc (oxidant), TFA (additive), HFIP solvent (65–120°C).

-

Product: C4-arylated derivatives without carbonyl migration (due to N-methyl protection) .

-

Mechanism: Pd(II)/Pd(IV) cycle involving cyclometalated intermediates .

Key Observation:

Nucleophilic Additions

The aldehyde reacts with nucleophiles like cyanoacetohydrazide to form α,β-unsaturated derivatives .

Example Reaction with Cyanoacetohydrazide:

-

Conditions: Absolute ethanol, reflux.

-

Product: N'-[2-(4-Bromophenyl)-1-methyl-1H-indol-3-ylmethylene]-2-cyanoacetohydrazide.

-

13C NMR: Signals at δ 24.39 (CH2), 116.19 (CN), 157.73 (C=N), and 163.58 ppm (CO) .

Diazonium Salt Coupling

Hydrazone derivatives react further with diazonium salts to form azo-linked compounds .

Example Reaction with 4-Methylbenzene Diazonium Chloride:

-

Conditions: Cold ethanol, <10°C.

-

Product: Azo-coupled hydrazone derivatives.

-

UV-Vis: Strong absorbance in the visible range (λmax ~450 nm) .

Comparative Reactivity Table

Structural and Electronic Influences

-

Bromophenyl Substituent: Enhances electrophilicity of the aldehyde via electron withdrawal .

-

N-Methyl Group: Blocks NH-dependent reactions (e.g., acyl migrations) and stabilizes intermediates during Pd-catalyzed reactions .

-

Aldehyde Directing Effect: Facilitates C4-arylation in Pd-catalyzed reactions .

科学研究应用

2-(4-Bromophenyl)-1-methyl-1H-indole-3-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.

Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a probe for studying biological processes and interactions due to its fluorescent properties.

Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic compounds.

作用机制

The mechanism of action of 2-(4-Bromophenyl)-1-methyl-1H-indole-3-carbaldehyde depends on its specific application:

In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can enhance binding affinity through halogen bonding.

In Materials Science: Its electronic properties, such as conjugation and electron density, make it suitable for use in electronic devices.

相似化合物的比较

Structural Analogs: Indole Derivatives

Table 1: Structural and Functional Comparison of Bromophenyl-Substituted Indoles

Key Observations :

- Substituent Effects : The aldehyde group in the target compound and pyrazole analog (Table 1, Row 4) may increase electrophilicity, facilitating nucleophilic addition reactions compared to nitrile or ester derivatives.

- Spatial Arrangement: The dihedral angle of 58.85° in 1-(4-Bromophenyl)-2-methyl-1H-indole-3-carbonitrile suggests a non-planar conformation, which could influence packing efficiency in crystals or binding to biological targets .

- Synthetic Accessibility : Ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate achieves a 97% yield, highlighting efficient synthetic routes for brominated indoles, though comparable data for the target compound are lacking .

Heterocyclic Variants with Bromophenyl Moieties

Oxadiazole Derivatives

Compounds such as 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole exhibit anti-inflammatory activity (59.5% inhibition at 20 mg/kg), comparable to indomethacin (64.3%) . While these are oxadiazoles, the shared 4-bromophenyl group suggests that halogenated aromatic systems may enhance bioactivity across diverse scaffolds.

Pyridazinone Derivatives

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide acts as a potent FPR2 agonist, activating calcium mobilization and chemotaxis in neutrophils . This underscores the role of bromophenyl groups in receptor targeting, though indole-based analogs may differ in selectivity due to core structure variations.

Crystallographic and Computational Tools

- Structural Validation : Programs like SHELXL and ORTEP-3 are critical for determining molecular geometries and hydrogen-bonding patterns, which are essential for comparing conformational properties of brominated compounds .

- Hydrogen Bonding : The indole nitrogen and aldehyde oxygen in the target compound may participate in hydrogen bonding, influencing crystal packing and solubility differently than nitrile or ester analogs .

生物活性

2-(4-Bromophenyl)-1-methyl-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and experimental data concerning its biological activity, particularly focusing on its anticancer, antibacterial, and antifungal properties.

- Chemical Formula : C16H14BrN

- Molecular Weight : 284.19 g/mol

- Structure : The compound features an indole ring substituted with a bromophenyl group and an aldehyde functional group, which contributes to its reactivity and biological activity.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent.

- Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). It has been shown to induce apoptosis and inhibit cell proliferation by disrupting microtubule assembly at concentrations around 20 μM .

- Case Study : In a comparative study, derivatives of this compound were evaluated for their ability to inhibit tumor growth in vitro. The results indicated that modifications at the indole position significantly affected the potency; for instance, methylation at the primary alcohol group led to reduced activity .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated:

- In Vitro Studies : The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 4.69 µM against Bacillus subtilis to 156.47 µM against Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 156.47 |

| Pseudomonas aeruginosa | 13.40 |

Antifungal Activity

The antifungal potential of this compound has been evaluated against various fungal strains:

- Results : It demonstrated antifungal activity with MIC values ranging from 16.69 µM against Candida albicans to higher values against Fusarium oxysporum .

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of indole derivatives with bromobenzyl halides. Variations in the synthetic route can lead to a range of derivatives with altered biological activities.

Molecular Modeling Studies

Molecular docking studies suggest that the compound interacts favorably with target proteins involved in cancer cell proliferation and bacterial resistance mechanisms, indicating its potential as a lead compound for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。